molecular formula C13H21NO3S B603024 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide CAS No. 1094735-99-5

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B603024
CAS No.: 1094735-99-5
M. Wt: 271.38g/mol
InChI Key: NRHYJLNQYYFIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C13H21NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with butoxy and isopropyl groups

Preparation Methods

The synthesis of 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzene and 3-(propan-2-yl)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: In medicinal chemistry, it serves as a scaffold for the design of new drugs targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

    4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride: This compound is a precursor in the synthesis of the sulfonamide derivative and shares similar structural features.

    4-(propan-2-yl)benzene-1-sulfonamide: This compound lacks the butoxy group, making it less hydrophobic and potentially altering its biological activity.

    4-Butoxybenzene-1-sulfonamide: This compound lacks the isopropyl group, which may affect its steric interactions and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-butoxy-3-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHYJLNQYYFIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.